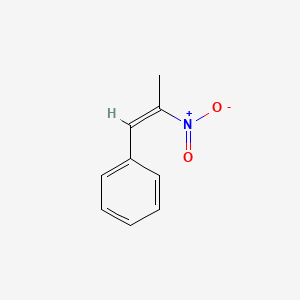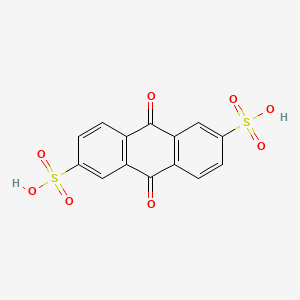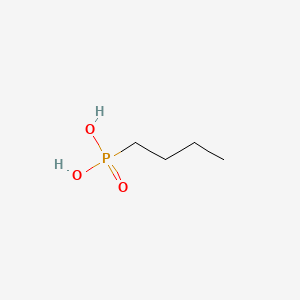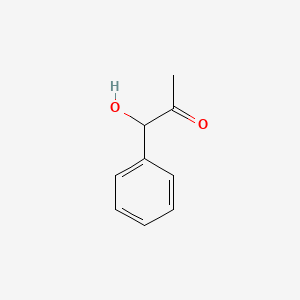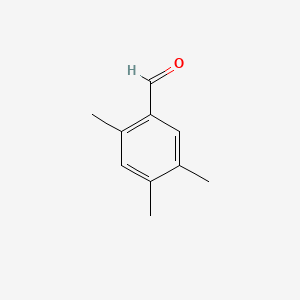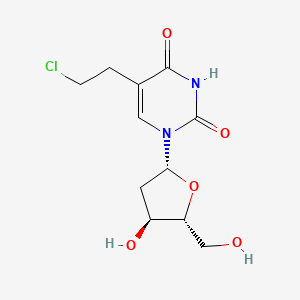
クロマン-3-アミン
概要
説明
Chroman-3-amine, also known as Chroman-3-amine, is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chroman-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chroman-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ピラゾロ[3,4-b]ピリジン類の合成 {svg_1}
クロマン-3-アミンは、6-(2-ヒドロキシ-5-R-ベンゾイル)-4-メチル-2-R1-ピラゾロ[3,4-b]ピリジン類の合成に使用されます。 3-ホルミルクロモン類と5-アミノ-1-R1-ピラゾール類の反応により、エナミン中間体2-エトキシ-6-R-3-(3-メチル-1-フェニルピラゾール-5-イリデンアミノメチレン)クロマン-4-オンが生成されます {svg_2}.
クロマン誘導体の立体選択的合成 {svg_3}
クロマン-3-アミンは、官能化クロマン-2-オン類とクロマン類の立体選択的合成に使用されます。 これは、脂肪族アルデヒドと(E)-2-(2-ニトロビニル)フェノール類の有機触媒ドミノマイケル/ヘミアセタール化反応、それに続くPCC酸化と脱水素化によって達成されます {svg_4}.
スピロ[クロマン-3,3’-ピラゾール]骨格の合成 {svg_5}
クロマン-3-アミンは、スピロ[クロマン-3,3’-ピラゾール]骨格の合成に使用されます。 これは、キラルな二官能性アミン-チオ尿素触媒による4-アルケニルピラゾリン-3-オン類と(E)-2-(2-ニトロビニル)フェノールのカスケードオキサ-マイケル-マイケル付加によって達成されます {svg_6}.
Safety and Hazards
将来の方向性
Chroman-3-amine acts as a crucial scaffold in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds. Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chroman-3-amine analogs .
作用機序
Target of Action
Chroman-3-amine primarily targets the Rho kinase (ROCK) pathway . ROCK is a serine/threonine kinase that plays a crucial role in various cellular functions, including cell contraction, motility, proliferation, and apoptosis . Inhibition of ROCK is an attractive strategy for the treatment of diseases such as hypertension, glaucoma, and cancer .
Mode of Action
Chroman-3-amine interacts with its target, ROCK, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the ATP-binding site of the kinase, which prevents the transfer of phosphate groups to the substrate, thereby inhibiting the kinase’s activity . This results in changes in cellular functions regulated by ROCK, such as cell contraction, motility, proliferation, and apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by Chroman-3-amine is the Rho/ROCK pathway . This pathway plays a crucial role in various cellular processes, including cell contraction, motility, proliferation, and apoptosis . By inhibiting ROCK, Chroman-3-amine disrupts these processes, leading to potential therapeutic effects in diseases such as hypertension, glaucoma, and cancer .
Pharmacokinetics
Chroman-3-amine exhibits excellent cell activity, good microsomal stability, and desirable pharmacokinetic properties . These properties make it a promising candidate for further study as a potential therapeutic agent .
Result of Action
The molecular and cellular effects of Chroman-3-amine’s action primarily involve changes in cellular functions regulated by ROCK . By inhibiting ROCK, Chroman-3-amine can potentially alter cell contraction, motility, proliferation, and apoptosis . These changes could have therapeutic implications in diseases such as hypertension, glaucoma, and cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chroman-3-amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Additionally, genetic factors and individual health status can also influence the compound’s efficacy . Understanding these factors is crucial for optimizing the use of Chroman-3-amine as a potential therapeutic agent .
特性
IUPAC Name |
3,4-dihydro-2H-chromen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWDNDQOXZHBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976011 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60575-19-1 | |
| Record name | 3,4-Dihydro-3-amino-2H-1-benzopyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060575191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the key findings of the conformational studies on 2-methyl- and 2,NN-trimethyl-chroman-3-amine and their derivatives?
A: The study employed proton magnetic resonance spectroscopy at 220 MHz to analyze the preferred conformations of cis- and trans- isomers of 2-methyl- and 2,NN-trimethyl-chroman-3-amine, along with their hydrochloride salts, N-acetyl, and N-phthaloyl derivatives []. The research successfully assigned configurations and proposed preferred conformations for these compounds based on the interpretation of their spectroscopic data. This information is crucial for understanding the structure-activity relationships of these molecules and can guide further research into their potential biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

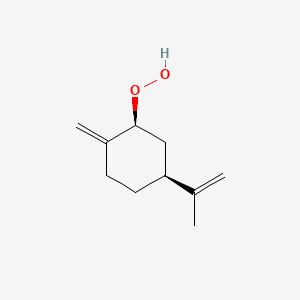

![1-Cyclohexyl-4-[1-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]propyl]piperazine](/img/structure/B1202100.png)
![4-[3-(4-Fluorophenyl)-2,5,6-trimethyl-7-pyrazolo[1,5-a]pyrimidinyl]morpholine](/img/structure/B1202101.png)
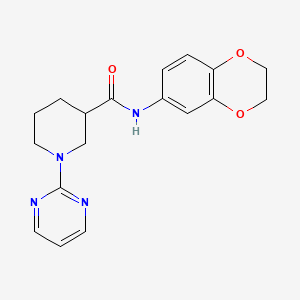
![N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide](/img/structure/B1202103.png)
